tert-Butyl methyl(piperidin-4-ylmethyl)carbamate is a chemical compound with the molecular formula and a molecular weight of approximately 228.33 g/mol. This compound is characterized by its structural components, which include a tert-butyl group, a methyl group, and a piperidin-4-ylmethyl moiety. It appears as a colorless to pale yellow liquid or solid, depending on the conditions, with a density of approximately 1.0 g/cm³ and a boiling point of around 306 °C at 760 mmHg .
tert-Butyl methyl(piperidin-4-ylmethyl)carbamate, also known as tert-butyl 4-(N-methylpiperidin-4-ylmethyl)carbamate, finds use as a building block in organic synthesis. Its presence of a protected amine group (tert-butyl carbamate) and a methyl group allows for further functionalization through various chemical reactions. Studies have shown its application in the synthesis of:
The presence of the piperidine ring system in tert-Butyl methyl(piperidin-4-ylmethyl)carbamate makes it a valuable intermediate for the synthesis of various medicinally relevant compounds. Research has explored its application in:
Research indicates that tert-butyl methyl(piperidin-4-ylmethyl)carbamate exhibits significant biological activity. It has been shown to possess antibacterial properties against Gram-positive bacteria, including strains resistant to common antibiotics such as methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium . Additionally, it may have potential applications in neuropharmacology due to its interaction with certain neurotransmitter systems.
The synthesis of tert-butyl methyl(piperidin-4-ylmethyl)carbamate typically involves several steps:
These methods emphasize the importance of selecting appropriate reagents and conditions to achieve high yields and purity.
tert-Butyl methyl(piperidin-4-ylmethyl)carbamate has several applications:
Studies have shown that tert-butyl methyl(piperidin-4-ylmethyl)carbamate interacts with various biological targets. Its mechanism of action involves modulation of neurotransmitter systems and inhibition of bacterial growth through disruption of cell wall synthesis. Interaction studies suggest potential synergistic effects when combined with other antimicrobial agents, enhancing its efficacy against resistant strains .
Several compounds share structural similarities with tert-butyl methyl(piperidin-4-ylmethyl)carbamate. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
tert-Butyl (piperidin-3-ylmethyl)carbamate | 135632-53-0 | 0.98 |
(R)-tert-Butyl (piperidin-3-ylmethyl)carbamate | 879275-33-9 | 0.98 |
(S)-tert-butyl (piperidin-3-ylmethyl)carbamate | 1016167-99-9 | 0.98 |
tert-Butyl (piperidin-4-yloxy)methylcarbamate | 138022-04-5 | 0.91 |
Uniqueness: What sets tert-butyl methyl(piperidin-4-ylmethyl)carbamate apart from these similar compounds is its specific combination of functional groups that enhance its biological activity, particularly against resistant bacterial strains. Its unique structural features allow for selective interactions with biological targets not shared by other derivatives.
Irritant